2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling reaction: The final step involves coupling the brominated tetrazole with 2-methoxyaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal chemistry: Tetrazole derivatives are often explored for their potential as pharmaceutical agents due to their bioactivity. This compound may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Material science: Tetrazoles are used in the development of energetic materials and polymers. This compound could be studied for its properties as a building block in advanced materials.
Agriculture: Tetrazole derivatives are also used as agrochemicals. This compound might be evaluated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives such as:
- 2-(4-chlorophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
These compounds share the tetrazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-23-13-5-3-2-4-12(13)17-15(22)14-18-20-21(19-14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLXFMJPONUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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